molecular formula C14H14BrNO2S B5720142 N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide

N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B5720142
M. Wt: 340.24 g/mol
InChI Key: NZZIKPCATXRLSI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group attached to a dimethylbenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-bromoaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide
  • N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide
  • N-(4-methylphenyl)-2,5-dimethylbenzenesulfonamide

Uniqueness

N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in various halogen bonding interactions. This property can enhance the compound’s binding affinity to molecular targets and improve its biological activity compared to its chloro, fluoro, or methyl analogs .

Properties

IUPAC Name

N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-3-4-11(2)14(9-10)19(17,18)16-13-7-5-12(15)6-8-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZIKPCATXRLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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